molecular formula C20H19N5O4 B2434915 1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034250-65-0

1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2434915
CAS No.: 2034250-65-0
M. Wt: 393.403
InChI Key: ZIJJCZGNNFGFGL-UHFFFAOYSA-N
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Description

1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a chromene, azetidine, triazole, and pyrrolidinone

Properties

IUPAC Name

1-[[1-[1-(4-oxochromene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c26-16-8-18(29-17-5-2-1-4-15(16)17)20(28)24-11-14(12-24)25-10-13(21-22-25)9-23-7-3-6-19(23)27/h1-2,4-5,8,10,14H,3,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJJCZGNNFGFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the chromene core: Starting from a suitable precursor, the chromene core can be synthesized through cyclization reactions.

    Azetidine ring formation: The azetidine ring can be introduced via cyclization of an appropriate amine precursor.

    Triazole formation: The triazole ring can be synthesized using a click chemistry approach, typically involving the reaction of an azide with an alkyne.

    Pyrrolidinone attachment: The final step involves the attachment of the pyrrolidinone moiety through a nucleophilic substitution or condensation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Implementation of purification techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Drug Development:

    Biological Probes: Use as a probe to study biological processes and interactions.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Development of diagnostic tools based on its unique chemical properties.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one analogs: Compounds with slight modifications in the functional groups or ring structures.

    Other chromene derivatives: Compounds containing the chromene core but different substituents.

    Triazole-containing compounds: Molecules with the triazole ring but different attached groups.

Uniqueness

The uniqueness of 1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one lies in its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex heterocyclic molecule that integrates multiple pharmacophoric elements. The biological activity of this compound arises from its structural components, which include a chromene moiety, a triazole ring, and a pyrrolidine unit. This article delves into the biological activities associated with this compound, supported by relevant studies and data.

Structural Overview

The compound can be dissected into several key components:

  • 4-Oxo-4H-chromene : Known for its diverse biological properties including anti-cancer and anti-inflammatory effects.
  • Triazole : Often exhibits antimicrobial and antifungal activities.
  • Pyrrolidinone : Associated with various pharmacological effects including neuroprotective and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that 4H-chromene analogs induce apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase . The specific triazole and pyrrolidine components may enhance this activity through synergistic effects.

Table 1: Summary of Anticancer Studies Involving Chromene Derivatives

Study ReferenceCompound TestedCancer TypeMechanism of ActionKey Findings
Anthony et al. (2007)4H-chromene derivativesVarious cancersTubulin inhibitionInduced apoptosis via caspase activation
Alblewi et al. (2019)Substituted chromenesBreast cancerCell invasion inhibitionSignificant reduction in cell migration
Luque-Agudo et al. (2019)Chromene analogsLung cancerG2/M arrestEnhanced cytotoxicity in vitro

Antimicrobial Activity

The triazole component of the compound is particularly noteworthy for its antimicrobial properties. Triazoles are well-documented for their effectiveness against a variety of pathogens, including bacteria and fungi. The combination of the triazole and chromene structures may provide enhanced activity against resistant strains.

Table 2: Antimicrobial Efficacy of Triazole-containing Compounds

Study ReferenceCompound TestedPathogen TypeMIC (µg/mL)Activity
Ferreira et al. (2022)Chalcone derivativesStaphylococcus aureus64 µg/mLSynergistic with antibiotics
Zhao et al. (2020)Triazole analogsCandida albicans32 µg/mLEffective against resistant strains

Neuroprotective Effects

The pyrrolidinone structure is associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Compounds with similar structures have been shown to inhibit neuroinflammation and promote neuronal survival.

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Via caspase activation and disruption of mitochondrial membrane potential.
  • Tubulin Polymerization Inhibition : Leading to cell cycle arrest in cancer cells.
  • Antimicrobial Action : Through interference with microbial cell wall synthesis and function.

Case Studies

Recent studies have focused on synthesizing derivatives of the compound to explore variations in biological activity:

  • A study synthesized several derivatives of the chromene scaffold and evaluated their anticancer properties against various cell lines, revealing that modifications significantly affected potency .
  • Another investigation assessed the antimicrobial efficacy of triazole derivatives against clinical isolates, demonstrating promising results in inhibiting growth .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

Answer: The synthesis involves multi-step organic reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
  • Heterocycle Coupling : Use of Claisen-Schmidt condensation for chromenone formation, as described in similar chromene derivatives .
  • Acylation : Coupling the azetidine moiety with 4-oxo-4H-chromene-2-carbonyl chloride under anhydrous conditions.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.
    Key Reference Methodologies: Optimized protocols for triazole formation and heterocyclic coupling .

Q. Which spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm regioselectivity of triazole formation and azetidine substitution patterns. Use deuterated DMSO or CDCl3 for solubility.
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidin-2-one and chromenone).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

Q. How to design preliminary biological activity assays?

Answer:

  • In Vitro Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 calculations.
  • Enzyme Inhibition : Evaluate interactions with kinases or cytochrome P450 isoforms via fluorescence-based assays.
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements for statistical validity .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement?

Answer:

  • SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and apply restraints for disordered regions.
  • Twinned Data : Employ the TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for hydrogen-bonding networks .

Q. What strategies optimize structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis : Modify the pyrrolidin-2-one ring (e.g., substituents at position 3) and chromenone carbonyl groups.
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1). Compare with crystallographic data for validation .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression .

Q. How to address low yields in triazole formation steps?

Answer:

  • Catalyst Optimization : Test Cu(I) sources (e.g., CuI vs. CuBr) with TBTA ligand to enhance regioselectivity.
  • Solvent Screening : Use tert-butanol/water mixtures for improved solubility and reaction efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 minutes at 100°C .

Q. What computational methods predict stability under physiological conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate hydration shells and pH-dependent degradation using GROMACS.
  • DFT Calculations : Calculate Gibbs free energy of hydrolysis for the pyrrolidin-2-one ring at varying pH levels.
  • ADMET Prediction : Use SwissADME to estimate metabolic stability and plasma protein binding .

Q. How to detect and quantify minor impurities in batch synthesis?

Answer:

  • HPLC-PDA : Use a C18 column (ACN/water gradient) with photodiode array detection to identify impurities >0.1%.
  • LC-MS/MS : Trace-level quantification (<0.01%) via MRM mode, with isotopically labeled internal standards.
  • NMR DOSY : Differentiate impurities by diffusion coefficients in DMSO-d6 .

Q. What experimental designs mitigate toxicity risks during handling?

Answer:

  • Glovebox Use : For air-sensitive reactions (e.g., azetidine acylation).
  • In Silico Toxicity Screening : Predict mutagenicity with Derek Nexus and skin sensitization with OECD QSAR Toolbox.
  • Acute Toxicity Assays : Conduct zebrafish embryo toxicity tests (LC50) before mammalian studies .

Q. How to validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein target stabilization upon compound treatment.
  • Fluorescence Polarization : Track competitive binding with fluorescent probes (e.g., FITC-labeled inhibitors).
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines .

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